molecular formula C11H14O3 B2802620 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone CAS No. 851288-49-8

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone

Cat. No.: B2802620
CAS No.: 851288-49-8
M. Wt: 194.23
InChI Key: JAXXEGLPTVXHSQ-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a methoxy group and a methoxymethyl group attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the intermediate 4-methoxy-3-(methoxymethyl)benzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the observed biological effects .

Comparison with Similar Compounds

1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone can be compared with similar compounds such as:

    4-Methoxyacetophenone: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    3-Methoxy-4-methylbenzaldehyde: Contains a methyl group instead of an ethanone group, leading to different reactivity and applications.

    4-Methoxybenzaldehyde:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-[4-methoxy-3-(methoxymethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)9-4-5-11(14-3)10(6-9)7-13-2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXXEGLPTVXHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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